Rhodium(III) bromide xhydrate
Description
Properties
CAS No. |
123333-87-9 |
|---|---|
Molecular Formula |
Br3H2ORh |
Molecular Weight |
360.63 g/mol |
IUPAC Name |
rhodium(3+);tribromide;hydrate |
InChI |
InChI=1S/3BrH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
WMUVAMXULTVKIW-UHFFFAOYSA-K |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Rh+3] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Rhodium Iii Bromide
Direct Synthetic Routes from Elemental Precursors
The most straightforward method for preparing anhydrous Rhodium (III) Bromide involves the direct reaction of elemental rhodium with bromine. cymitquimica.comsmolecule.com This process typically requires controlled conditions to ensure the complete reaction and formation of the desired product.
The direct synthesis route can be summarized as follows:
Reactants : Elemental Rhodium (Rh) metal and Bromine (Br₂) gas.
Process : The reaction is generally carried out under elevated temperatures to facilitate the reaction between the solid metal and gaseous bromine. smolecule.com The thermal decomposition of certain rhodium-containing precursors can also yield the compound. cymitquimica.com
Product : The primary product of this route is anhydrous Rhodium (III) Bromide (RhBr₃). wikipedia.org This form is notable for its insolubility in water. wikipedia.org
This high-temperature halogenation is a common strategy for producing anhydrous metal halides. The resulting anhydrous RhBr₃ adopts the aluminium chloride (AlCl₃) crystal structure. wikipedia.org
| Property | Anhydrous RhBr₃ | Hydrated RhBr₃ (e.g., dihydrate) | Reference |
|---|---|---|---|
| Formula | RhBr₃ | RhBr₃·nH₂O (n ≈ 2-3) | wikipedia.org |
| Appearance | Red-brown to dark brown solid | Brown to black crystalline solid | shef.ac.ukwikipedia.orgsmolecule.com |
| Synthesis | Direct reaction of Rh metal and Br₂ gas | Solution-phase methods (hydrolysis, precipitation, evaporation) | cymitquimica.comwikipedia.orgsmolecule.com |
| Solubility in Water | Insoluble | Soluble | wikipedia.org |
Solution-Phase Synthesis and Hydrate (B1144303) Formation
Solution-phase methods are versatile for producing hydrated forms of Rhodium (III) Bromide, which are often more useful as reagents due to their solubility in water and lower alcohols. wikipedia.org These syntheses typically start with a soluble rhodium salt, such as Rhodium (III) Chloride, and introduce a bromide source in an aqueous medium. smolecule.comaston.ac.uk When Rhodium (III) Bromide hydrate is dissolved in water, it forms hydrated rhodium bromide complexes, generally represented as [RhBrₓ(H₂O)₆₋ₓ]³⁻ˣ. osti.gov
Precipitation is a common technique where a soluble rhodium salt reacts with a bromide source in a solution, causing the less soluble Rhodium (III) Bromide hydrate to precipitate. smolecule.com A specialized application of this is hydrolytic precipitation, which is used to separate rhodium from other platinum-group metals. goldrefiningforum.comnist.gov
In one method, the pH of a solution containing rhodium is slowly raised in the presence of bromide and bromate (B103136) ions. goldrefiningforum.com This process, known as bromate hydrolysis, causes the precipitation of hydrated rhodium oxides. goldrefiningforum.comnist.gov The slow, controlled increase in pH is crucial for achieving clean separation and a filterable precipitate. goldrefiningforum.com Another approach involves dissolving a precursor like rhodium(III) carbonate in hydrobromic acid. nih.gov
| Method | Precursor | Reagents | Key Process | Reference |
|---|---|---|---|---|
| General Precipitation | Soluble Rhodium Salt (e.g., RhCl₃) | Bromide source (e.g., KBr) | Reaction in aqueous solution to precipitate RhBr₃·nH₂O. | smolecule.com |
| Bromate Hydrolysis | Rhodium chloro-acid complex | NaBr, NaBrO₃ | Slow neutralization of acid generated during hydrolysis, leading to precipitation of hydrated oxide. | goldrefiningforum.comnist.gov |
| Acid Dissolution | Rhodium(III) Carbonate (Rh₂(CO₃)₃) | Hydrobromic Acid (HBr) | Dissolving the carbonate precursor in HBr to form a solution of Rh(III) bromide complexes. | nih.gov |
Controlled evaporation is another effective solution-phase technique. In this method, a solution containing the necessary rhodium and bromide ions is slowly evaporated, leading to the crystallization of Rhodium (III) Bromide hydrate. smolecule.com
A typical procedure involves dissolving Rhodium (III) Chloride in a concentrated solution of potassium bromide. smolecule.com Careful evaporation of the solvent encourages the formation and crystallization of Rhodium (III) Bromide dihydrate. smolecule.com Diffusion-controlled ligand exchange is a related, refined technique. For instance, allowing a solution of a rhodium precursor in hydrobromic acid to slowly interact with another component can lead to the growth of high-quality crystals of complex rhodium bromide salts. researchgate.net
Preparation of Rhodium (III) Bromide as a Catalyst Precursor
Rhodium (III) Bromide is a significant precursor for the synthesis of various rhodium-based catalysts. cymitquimica.comsmolecule.com Its hydrated form, RhBr₃·xH₂O, is frequently used as the metallic precursor for generating catalytically active rhodium species, such as nanoparticles. osti.gov
For example, Rhodium (III) Bromide hydrate serves as the rhodium source in the aqueous synthesis of concave rhodium nanotetrahedra, which are active catalysts for methanol (B129727) electrooxidation and hydrogen generation. osti.gov The compound is also a precursor for catalysts used in organic synthesis reactions, including hydrogenation and carbonylation. smolecule.com The synthesis often involves reducing the Rh(III) precursor in the presence of shape-directing agents to create nanoparticles with specific morphologies and enhanced catalytic properties. osti.gov
| Catalyst Type | Synthetic Method from RhBr₃·xH₂O | Application | Reference |
|---|---|---|---|
| Rhodium Nanocrystals (e.g., Nanotetrahedra) | Aqueous phase reduction using formic acid in the presence of a surfactant (CTAB). | Methanol electrooxidation, hydrogen generation from ammonia (B1221849) borane. | osti.gov |
| General Homogeneous Catalysts | Used as a starting material to generate complexes for organic reactions. | Hydrogenation and carbonylation processes. | smolecule.com |
| Rhodium-based Materials | Serves as a precursor for producing other rhodium materials and catalysts. | Material science and coordination chemistry research. | smolecule.com |
Green Chemistry Approaches in Rhodium (III) Bromide Synthesis
Currently, there is limited direct mention in the reviewed literature of established "green chemistry" protocols specifically for the synthesis of Rhodium (III) Bromide. However, principles of green chemistry are being applied to the synthesis of rhodium catalysts from Rhodium (III) Bromide precursors. One example is the use of formic acid as a reducing agent in the aqueous synthesis of rhodium nanocrystals. osti.gov Formic acid can be considered a more sustainable reagent compared to some other reducing agents used in nanoparticle synthesis. osti.gov The development of one-pot, aqueous-phase syntheses at mild temperatures also aligns with green chemistry goals by reducing solvent waste and energy consumption. osti.gov Future research may focus on applying these principles directly to the production of Rhodium (III) Bromide itself.
Structural Elucidation and Spectroscopic Characterization of Rhodium Iii Bromide and Its Complexes
Advanced Diffraction Techniques for Solid-State Structure Determination
Diffraction techniques are indispensable for mapping the precise three-dimensional arrangement of atoms in the crystalline solid state of rhodium (III) bromide and its derivatives.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for the unambiguous determination of molecular structures. For rhodium (III) bromide, this technique reveals critical information about its crystal lattice and the coordination geometry of the rhodium atom.
Rhodium (III) bromide (RhBr₃) crystallizes in a monoclinic system. catalysthub.net The structure of anhydrous RhBr₃ is isomorphous with YCl₃ and AlCl₃, featuring a cubic close-packed array of bromide ions with rhodium ions filling one-third of the octahedral interstices. This arrangement results in a layered structure. The hydrated form, rhodium (III) bromide dihydrate (RhBr₃·2H₂O), serves as a common starting material for the synthesis of various rhodium complexes. oregonstate.edu
SC-XRD studies have been crucial in characterizing a range of rhodium (III) bromide complexes. For instance, the reaction of RhBr₃·2H₂O with diphenylphosphine (B32561) yields several products whose structures have been elucidated by SC-XRD. oregonstate.edu These include:
trans-[Rh(H)(Br){PH(C₆H₅)₂}₄]Br
trans-[RhBr₂{PH(C₆H₅)₂}₄]⁺trans-[RhBr₄{PH(C₆H₅)₂}₂]⁻
mer-[RhBr₃{PH(C₆H₅)₂}₃] oregonstate.edu
Table 1: Crystallographic Data for Selected Rhodium (III) Bromide Complexes
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
|---|---|---|---|---|---|---|---|
| RhBr₃ | Monoclinic | C2/m | 6.440 | 6.440 | 6.778 | 99.202 | catalysthub.net |
| mer-[RhBr₃(Me₂pzH)₃] | Monoclinic | P2₁/n | 8.3300(5) | 16.2889(9) | 15.9299(11) | 100.217(5) | researchgate.net |
Powder X-ray Diffraction Applications
PXRD patterns can be used to identify the specific crystalline form of rhodium (III) bromide and can be compared to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). researchgate.net For example, rhodium nanoparticles, which can be synthesized from rhodium (III) precursors, are characterized by PXRD to confirm their crystalline nature and determine their average particle size from the broadening of the diffraction lines. researchgate.net The technique is also used to study the crystallographic structure of materials like rhodium-substituted iron oxides, where it helps to identify the phases present in the sample. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Proton (¹H) NMR for Ligand Characterization and Isomerism
¹H NMR spectroscopy is fundamental for characterizing the organic ligands attached to the rhodium center. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the structure and symmetry of the ligands.
In rhodium (III) bromide complexes, ¹H NMR is instrumental in identifying the coordination of ligands and distinguishing between different isomers. For example, in complexes with phosphine (B1218219) ligands, the signals of the protons on the ligand backbone can be significantly affected by coordination to the rhodium center. oregonstate.edu The presence of multiple isomers in solution, such as cis and trans isomers, can be identified by the appearance of distinct sets of signals in the ¹H NMR spectrum. whiterose.ac.uk Furthermore, dynamic processes, such as the interconversion between isomers, can be studied using variable temperature (VT) ¹H NMR spectroscopy. csic.es
Rhodium-103 (¹⁰³Rh) NMR for Metal Center Probing
¹⁰³Rh NMR spectroscopy directly probes the rhodium nucleus, providing invaluable information about the electronic environment at the metal center. researchgate.netresearchgate.net The ¹⁰³Rh nucleus is a spin-1/2 nucleus with 100% natural abundance, making it suitable for NMR studies. However, it has a very low gyromagnetic ratio and consequently low sensitivity, which can make direct detection challenging. huji.ac.ilarxiv.org
Despite the challenges, ¹⁰³Rh NMR is a powerful tool. The chemical shifts (δRh) are highly sensitive to the nature of the ligands, the coordination geometry, and the oxidation state of the rhodium. researchgate.netnih.gov The chemical shift range for ¹⁰³Rh is extremely wide, spanning over 12,000 ppm. northwestern.edu
A systematic study of aquabromorhodium(III) complexes, [RhBrn(OH₂)₆₋n]³⁻ⁿ, has shown a clear trend in ¹⁰³Rh chemical shifts. The chemical shift decreases as the number of bromo ligands increases, a phenomenon attributed to the nephelauxetic effect. rsc.org For geometric isomers, it has been established that δ(trans) > δ(cis) and δ(mer) > δ(fac). rsc.org This sensitivity allows for the confident assignment of different species in solution.
Table 2: ¹⁰³Rh NMR Chemical Shifts for Aquabromorhodium(III) Complexes
| Complex | Chemical Shift (δRh / ppm) |
|---|---|
| [Rh(OH₂)₆]³⁺ | 4766 |
| [RhBr(OH₂)₅]²⁺ | 4085 |
| cis-[RhBr₂(OH₂)₄]⁺ | 3350 |
| trans-[RhBr₂(OH₂)₄]⁺ | 3445 |
| fac-[RhBr₃(OH₂)₃] | 2585 |
| mer-[RhBr₃(OH₂)₃] | 2700 |
| cis-[RhBr₄(OH₂)₂]⁻ | 1820 |
| trans-[RhBr₄(OH₂)₂]⁻ | 1910 |
| [RhBr₅(OH₂)]²⁻ | 1080 |
| [RhBr₆]³⁻ | 365 |
Reference: rsc.org
Other Relevant NMR Techniques (e.g., ¹³C, ²⁹Si)
Other NMR-active nuclei within the ligands of rhodium (III) bromide complexes provide additional structural insights.
¹³C NMR: This technique is used to characterize the carbon framework of organic ligands. The chemical shifts of carbon atoms directly bonded to the rhodium center can show coupling to the ¹⁰³Rh nucleus (¹JRh-C), providing direct evidence of the Rh-C bond. acs.org For example, in the ¹³C{¹H} NMR spectrum of a rhodium complex with an N-heterocyclic carbene (NHC) ligand, the carbene carbon signal appears as a doublet due to coupling with the rhodium nucleus. csic.es
²⁹Si NMR: For rhodium complexes containing silicon-based ligands, such as silanes or silyl (B83357) groups, ²⁹Si NMR can be employed to study the silicon environment and its interaction with the metal center. researchgate.net
These various NMR techniques, often used in combination, provide a comprehensive picture of the structure, isomerism, and electronic properties of rhodium (III) bromide complexes in solution.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a crucial tool for identifying the unique "fingerprint" of molecules, offering insights into their structural arrangement and the nature of their chemical bonds.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. For rhodium (III) bromide complexes, IR spectra provide valuable information about the coordination environment of the rhodium ion.
In studies of rhodium (III) halide complexes with ligands such as N-methyl-O-ethylthiocarbamate, IR data helps to confirm the coordination of the ligand to the rhodium atom through specific atoms, in this case, sulfur. tandfonline.com The spectra of these complexes, like mer-[RhBr3(MTC)3], can suggest an octahedral meridional configuration. tandfonline.com For instance, the IR spectrum of a complex like mer-RhBr3(Me2pzH)3 (where Me2pzH is 3,5-dimethylpyrazole) can be compared with calculated spectra to confirm its structure. researchgate.net
The analysis of far-IR spectra is particularly useful for identifying the stretching frequencies of metal-halide bonds. christuniversity.in In binuclear rhodium (III) bromide complexes, both bridging and terminal metal-halide stretching frequencies can be observed, providing evidence for the dimeric nature of the complex. christuniversity.in
Interactive Table: Selected IR Data for Rhodium (III) Bromide Complexes
| Complex | Key IR Bands (cm⁻¹) | Assignment | Source |
| mer-RhBr3(Me2pzH)3 | 400-1800 | Complex vibrational modes | researchgate.net |
| [RhBr3(N-N)]2 | Not specified | Bridging and terminal Rh-Br stretches | christuniversity.in |
| [Rh(MTC)3Br3] | Not specified | Confirms S-coordination | tandfonline.com |
Raman spectroscopy, a complementary technique to IR spectroscopy, involves the inelastic scattering of monochromatic light. It is particularly effective for studying symmetric vibrations and bonds in non-polar environments.
Raman spectroscopy has been employed to characterize rhodium (III) bromide complexes, often in conjunction with IR spectroscopy, to provide a more complete picture of the vibrational modes. For example, in the study of dichlorobis-(1,10-phenanthroline)rhodium(III) bromide, both IR and Raman spectroscopy were used to establish its cis-complex geometry. rsc.orgresearchgate.net The technique has also been used to study the thermal decomposition products of complex salts containing rhodium bromide, where it can identify the formation of RhBr3. researchgate.net
Electronic Spectroscopy for Electronic Structure and Complex Formation
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light, providing insights into the electronic structure and the formation of complexes in solution.
UV-Visible (UV-Vis) spectrophotometry is a key technique for studying rhodium (III) bromide complexes in solution. The absorption bands observed in the UV-Vis spectrum correspond to electronic transitions, which are characteristic of the rhodium (III) ion's d-orbital splitting in its specific coordination environment.
For octahedral rhodium (III) complexes, which have a d⁶ electron configuration, the electronic spectra typically show two weak bands. christuniversity.in These are assigned to the spin-paired transitions ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. christuniversity.in For example, the binuclear complex [RhBr3(N-N)]2 exhibits bands around 20600 cm⁻¹ and 27000 cm⁻¹. christuniversity.in
The UV-Vis spectra of aqueous solutions of rhodium (III) bromide are complex due to the presence of various aquabromorhodate(III) species. nih.govwikipedia.orgrsc.org The position of the absorption maximum can shift depending on the bromide concentration, indicating changes in the coordination sphere of the rhodium ion. nih.gov For instance, an increase in bromide concentration can cause a shift in the absorption band from 253 nm to 257 nm. nih.gov Ion exchange chromatography has been used to separate these different species, which have then been individually characterized by UV-Vis spectroscopy. wikipedia.org
The technique is also used to monitor the kinetics of reactions involving rhodium (III) bromide complexes, such as their adsorption onto activated carbon. nih.gov
Interactive Table: UV-Vis Spectral Data for Rhodium (III) Complexes
| Complex/Species | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Solvent/Medium | Source |
| [RhBr3(N-N)]2 | ~485 nm (20600 cm⁻¹), ~370 nm (27000 cm⁻¹) | Not specified | Methanol (B129727) | christuniversity.in |
| Rh(III) bromide complex ions | 257 nm | Not specified | 0.6 M Br⁻, pH 1 | nih.gov |
| Rh(III)-DBA complex | 510 nm | 4863 L mol⁻¹ cm⁻² | n-butanol | directivepublications.org |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.
XPS has been used to characterize rhodium nanocrystals synthesized from rhodium (III) bromide precursors. berkeley.edupku.edu.cn The XPS survey spectra can identify the elements present on the surface, such as rhodium, carbon, oxygen, nitrogen, and silicon (from the substrate). berkeley.edu High-resolution scans of the Rh 3d region provide information about the oxidation state of the rhodium. The binding energies of the Rh 3d₅/₂ and Rh 3d₃/₂ peaks can distinguish between metallic rhodium (Rh(0)) and oxidized rhodium species like Rh(III). berkeley.eduosti.gov The presence of a small fraction of bromide species on the nanocube surfaces has also been detected using this technique. pku.edu.cn
XPS is also valuable for studying rhodium electrodes, where it can identify the formation of different rhodium oxides (Rh(III) and Rh(IV)) on the surface under various electrochemical conditions. rsc.org
Interactive Table: XPS Binding Energies for Rhodium Species
| Species | Rh 3d₅/₂ Binding Energy (eV) | Rh 3d₃/₂ Binding Energy (eV) | Source |
| Rh(0) in Nanocubes | Not specified | Not specified | berkeley.edu |
| Oxidized Rh on Nanocubes | Not specified | Not specified | osti.gov |
| Rh(III) on Electrode | Not specified | Not specified | rsc.org |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular mass of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It also provides structural information through the analysis of fragmentation patterns.
For rhodium (III) bromide complexes, mass spectrometry can confirm their molecular weight and, in the case of polynuclear complexes, their multinuclear nature. For example, the mass spectrum of the binuclear complex [RhBr3(N-N)]2 showed a molecular ion peak at an m/z value of 1307, confirming its dimeric structure. christuniversity.in
The fragmentation pattern observed in the mass spectrum gives clues about the structure of the complex and the relative strengths of the bonds. The spectrum of [RhBr3(N-N)]2 also displayed peaks corresponding to various fragmented species, such as [Rh2Br5(N-N)2-CH3)-2H]⁺, [Rh2Br4(N-N)], and [RhBr2(N-N)2]. christuniversity.in This fragmentation analysis helps in elucidating the connectivity of the atoms within the complex. nih.gov
Interactive Table: Mass Spectrometry Data for a Rhodium (III) Bromide Complex
| Complex | Molecular Ion Peak (m/z) | Key Fragment Ions (m/z) | Source |
| [RhBr3(N-N)]2 | 1307 | 1295, 1202, 1040, 939, 883, 861, 521 | christuniversity.in |
Coordination Chemistry of Rhodium Iii Bromide
Ligand Exchange Reactions and Kinetics
Ligand substitution in octahedral Rh(III) complexes is a widely studied area of inorganic reaction mechanisms. ufrgs.br These reactions involve the replacement of one ligand by another without a change in the metal's oxidation state. libretexts.org Due to the d6 configuration, Rh(III) complexes are generally substitution-inert, meaning their reactions are often slow, allowing for detailed kinetic and mechanistic investigation. ufrgs.brlibretexts.org
Ligand substitution reactions at an octahedral Rh(III) center can proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), or interchange (I). libretexts.orgslideshare.net
Dissociative (D) Mechanism : This pathway involves a two-step process where the leaving group first departs, forming a five-coordinate intermediate, which is then rapidly captured by the incoming ligand. This is analogous to an SN1 reaction in organic chemistry. libretexts.org
Associative (A) Mechanism : In this mechanism, the incoming ligand first binds to the metal center, forming a seven-coordinate intermediate, followed by the departure of the leaving group. This is rare for octahedral complexes due to increased steric hindrance. libretexts.org
Interchange (I) Mechanism : This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. slideshare.net This mechanism is further classified as:
Dissociative Interchange (Id) : If bond-breaking is more significant than bond-making in the transition state. This is the most common pathway for octahedral Rh(III) complexes. ufrgs.br
Associative Interchange (Ia) : If bond-making is more important in the transition state. libretexts.org
Kinetic studies, including the effect of pressure and the nature of the ligands, provide crucial insights into these pathways. For instance, solvent exchange reactions for various Rh(III) aqua complexes have been investigated using techniques like NMR spectroscopy, with activation parameters suggesting dissociative activation modes. researchgate.net In some cases, a kinetic isotope effect (KIE) has been observed, suggesting that C-H bond cleavage can be a rate-determining step in specific organometallic substitution reactions. nih.gov
| Mechanism | Abbreviation | Key Feature | Intermediate Coordination Number |
|---|---|---|---|
| Dissociative | D | Bond-breaking precedes bond-making | 5 |
| Associative | A | Bond-making precedes bond-breaking | 7 |
| Dissociative Interchange | Id | Concerted; bond-breaking dominates | No discrete intermediate |
| Associative Interchange | Ia | Concerted; bond-making dominates | No discrete intermediate |
Anating ligands, which are incoming anionic ligands, play a significant role in the kinetics of substitution reactions. The rate of substitution of a neutral ligand (like water) by an anion is often described by the Eigen-Wilkins mechanism. This model proposes a pre-equilibrium step where an encounter complex (or outer-sphere complex) is formed between the Rh(III) complex and the anating ligand, followed by the rate-determining interchange step where the anion enters the inner coordination sphere. ufrgs.br
The properties of the anating ligand, such as its charge, size, and nucleophilicity, influence both the stability of the encounter complex and the rate of the interchange step. For example, in six-coordinate Rh(III) complexes, the coordination of solvent molecules like acetonitrile or water can be weak, allowing them to be easily replaced by other ligands such as pyridine. acs.org Studies on Rh(III) dihalido complexes have shown that the nature of the halide ligand (e.g., chloride vs. iodide) can significantly impact the stability and reactivity of the complex, with some diiodido complexes remaining stable towards ligand exchange over extended periods. whiterose.ac.uk The rate of substitution can also be affected by the trans effect, where the ligand opposite to the leaving group influences the rate of its departure.
Formation of Monomeric and Polymeric Rhodium (III) Bromide Complexes
Rhodium (III) bromide is an excellent starting material for synthesizing a vast range of coordination compounds. wikipedia.org These can be simple monomeric species containing a single rhodium center or more complex polymeric or cluster structures.
The synthesis of new Rh(III) bromide coordination compounds typically involves the reaction of hydrated rhodium (III) bromide (RhBr₃·xH₂O) with the desired ligand(s) in a suitable solvent. wikipedia.org For instance, reacting RhCl₃·3H₂O (a common analogue to RhBr₃) with pincer-type tridentate nitrogen-donor ligands or N-(3-halidophenyl)picolinamide ligands yields novel octahedral complexes. whiterose.ac.ukresearchgate.net
Characterization of these new compounds is essential to determine their structure and properties. Key analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to probe the solution structure, identify isomers, and study dynamic processes like ligand exchange. researchgate.netwhiterose.ac.uk
Infrared (IR) Spectroscopy : Gives information about the coordination mode of the ligands. mdpi.com
Rhodium (III) forms stable octahedral complexes with a wide variety of donor atoms, leading to a rich coordination chemistry.
Inorganic Ligands : Simple inorganic ligands such as ammonia (B1221849) (NH₃), halides (Cl⁻, Br⁻, I⁻), water (H₂O), and pseudohalides are commonly found in Rh(III) complexes. acs.orgnih.gov The study of ammine and halide complexes has been fundamental to understanding the coordination chemistry of rhodium. nih.gov
Organic Ligands : A vast number of organic ligands, which can be monodentate or polydentate, form complexes with Rh(III). These include nitrogen-donors like pyridines and pyrazoles, phosphines (e.g., triphenylphosphine), and multidentate "pincer" and picolinamide ligands that can enforce specific geometries. wikipedia.orgwhiterose.ac.ukresearchgate.net Organometallic complexes, such as those containing cyclopentadienyl (B1206354) ligands, are also a significant class of Rh(III) compounds. wikipedia.org
| Ligand Type | Ligand Examples | Coordination Mode |
|---|---|---|
| Inorganic | Ammonia (NH₃), Bromide (Br⁻), Water (H₂O) | Monodentate |
| Organic (N-donor) | Pyridine, 2,6-bis(pyrazol-3-yl)pyridine | Monodentate, Tridentate (pincer) |
| Organic (N,O-donor) | N-(3-bromophenyl)picolinamide | Bidentate |
| Organic (P-donor) | Triphenylphosphine (PPh₃) | Monodentate |
| Organometallic | Pentamethylcyclopentadienyl (Cp*) | Pentahapto (η⁵) |
Reflecting its d6 electron configuration, Rh(III) coordination compounds almost invariably adopt an octahedral geometry. wikipedia.orgresearchgate.net This geometry allows for various forms of stereoisomerism, which can significantly influence the properties of the complex.
Geometrical Isomerism :
For complexes of the type [MA₄B₂], such as hypothetical [Rh(NH₃)₄Br₂]⁺, two geometrical isomers are possible: cis, where the two B ligands are adjacent (90° apart), and trans, where they are opposite (180° apart). nih.govkhanacademy.org
For complexes of the type [MA₃B₃], like [Rh(NH₃)₃Br₃], two isomers can exist: facial (fac), where the three identical ligands occupy one face of the octahedron, and meridional (mer), where they occupy a plane that bisects the molecule. researchgate.netnih.govyoutube.com
Optical Isomerism : If a complex is chiral (lacks a plane of symmetry), it can exist as a pair of non-superimposable mirror images called enantiomers. This is common in complexes with bidentate ligands. In some cases, spontaneous resolution of enantiomers from achiral precursors can occur during crystallization. mdpi.com
The specific isomer formed can depend on synthetic conditions, and in some cases, a mixture of isomers is obtained. whiterose.ac.uk The different physical and chemical properties of isomers, such as solubility and reactivity, are critical in fields ranging from catalysis to materials science. khanacademy.orgyoutube.com
Solution Equilibria and Stability Constant Determination
In aqueous solutions, the coordination chemistry of rhodium(III) bromide is characterized by the formation of various complex ions. The speciation of rhodium(III) in a bromide system is dependent on factors such as the concentration of bromide ions and the pH of the solution. Studies have shown that in a solution containing 0.1 M bromide ions, an equilibrium is established between several rhodium(III) bromide complex species. nih.gov
Specifically, the following forms are in equilibrium under these conditions:
[RhBr(H₂O)₅]²⁺
[RhBr₂(H₂O)₄]⁺
[RhBr₃(H₂O)₃] (a neutral species)
[RhBr₄(H₂O)₂]⁻
The determination of the stability constants for these complexes is crucial for understanding their behavior in solution. These constants quantify the strength of the interaction between the rhodium(III) metal center and the bromide ligands. Experimental determination of these constants typically involves techniques such as potentiometry and spectrophotometry. semanticscholar.orgrsc.org Potentiometric titrations can be used to measure the change in potential of an electrochemical cell as the ligand concentration is varied, allowing for the calculation of stability constants. semanticscholar.orgrsc.org Spectrophotometric methods, which measure the absorption of light by the solution, are also employed to study the equilibria and determine the concentration of each complex species. nih.gov
Interactive Data Table: Rhodium(III) Bromide Equilibria
| Species | Formula | Charge | Dominance (at 0.1 M Br⁻) |
| Diaquodibromorhodium(III) | [RhBr₂(H₂O)₄]⁺ | +1 | Minor |
| Triaquotribromorhodium(III) | [RhBr₃(H₂O)₃] | 0 | Dominant |
| Diaquotetrabromorhodate(III) | [RhBr₄(H₂O)₂]⁻ | -1 | Minor |
Redox Chemistry of Rhodium (III) Bromide Systems
The +3 oxidation state is one of the most common and stable for rhodium. wikipedia.org However, rhodium(III) complexes, including those with bromide ligands, can participate in redox reactions, leading to either lower or higher oxidation states. These transformations are fundamental to the catalytic activity of many rhodium compounds. wikipedia.org
Reduction Pathways to Lower Oxidation States
The reduction of rhodium(III) to lower oxidation states, particularly rhodium(I), is a key step in many catalytic cycles. wikipedia.org Rhodium(I) complexes are significant as homogeneous catalysts for a variety of organic reactions. wikipedia.org Several pathways can achieve this reduction:
Reductive Elimination: In organometallic chemistry, Rh(III) complexes can undergo reductive elimination, a process where two ligands are expelled from the coordination sphere, and the metal center's oxidation state is reduced by two. This is a common pathway for the formation of Rh(I) species from a Rh(III) precursor. researchgate.net
Reductive Carbonylation: Rhodium(III) salts can be reduced to Rh(0) carbonyl complexes, such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂), through reductive carbonylation. wikipedia.org This process often involves the reduction of Rh(III) to Rh(I) as an intermediate step. wikipedia.org
Chemical Reduction: The addition of a reducing agent can facilitate the conversion of Rh(III) to Rh(I). For instance, stannous chloride (SnCl₂) has been used to reduce Rh(III) chloride complexes to more labile Rh(I) species. google.com When the molar ratio of Sn:Rh is sufficiently high (greater than 4:1), the Rh(I) species [Rh(SnCl₃)₅]⁴⁻ becomes the most abundant form in the solution. google.com
Interactive Data Table: Reduction Pathways of Rh(III)
| Pathway | Description | Resulting Oxidation State | Example/Context |
| Reductive Elimination | Expulsion of two ligands from the Rh(III) center. | Rh(I) | Key step in many catalytic cycles. researchgate.net |
| Reductive Carbonylation | Reaction with carbon monoxide under reducing conditions. | Rh(I) as intermediate, Rh(0) as final product. | Synthesis of rhodium carbonyl clusters. wikipedia.org |
| Chemical Reduction | Addition of a reducing agent like SnCl₂. | Rh(I) | Activation of Rh(III) solutions for extraction. google.com |
Reactivity and Reaction Mechanisms in Rhodium Iii Bromide Chemistry
Fundamental Reaction Pathways Initiated by Rhodium (III) Bromide
Rhodium(III) bromide serves as a crucial starting material and catalyst in a variety of chemical transformations. Its fundamental reaction pathways are primarily centered around coordination with various ligands and participation in redox processes. The reactivity of rhodium(III) bromide is often harnessed in the synthesis of more complex rhodium compounds and for catalytic applications in organic synthesis. smolecule.com
Reactivity with Phosphine (B1218219) Ligands
Rhodium(III) bromide readily reacts with phosphine ligands to form a diverse array of coordination complexes. These reactions are influenced by factors such as the nature of the phosphine, the solvent, and the reaction conditions. For instance, the reaction of rhodium(III) bromide dihydrate with diphenylphosphine (B32561) can yield several distinct products, including trans-bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide, trans-dibromotetrakis(diphenylphosphine)rhodium(III) trans-tetrabromobis(diphenylphosphine)rhodate(III), and mer-tribromotris(diphenylphosphine)rhodium(III). acs.org
The interaction with tertiary phosphines can also lead to reduction of the Rh(III) center, particularly in alcoholic solvents at elevated temperatures, yielding Rh(I) derivatives. wikipedia.org This reactivity is fundamental to the preparation of important catalysts. Bowl-shaped phosphine (BSP) ligands have been shown to accelerate rhodium-catalyzed hydrosilylation reactions compared to conventional phosphines. researchmap.jp Studies using ³¹P NMR have revealed that the formation of a mono(phosphine) rhodium species is responsible for this rate enhancement, highlighting the significant effect of ligand architecture on catalytic activity. researchmap.jp
The following table summarizes the products from the reaction of Rhodium(III) bromide dihydrate with diphenylphosphine:
| Product Name | Formula |
|---|---|
| trans-Bromotetrakis(diphenylphosphine)hydridorhodium(III) bromide | [RhHBr(PPh₂)₄]Br |
| trans-Dibromotetrakis(diphenylphosphine)rhodium(III) trans-Tetrabromobis(diphenylphosphine)rhodate(III) | [RhBr₂(PPh₂)₄][RhBr₄(PPh₂)₂] |
Mechanistic Investigations of C-H Activation Processes
Rhodium(III) complexes, often generated in situ from precursors like rhodium(III) bromide, are powerful catalysts for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. These reactions are of great interest in organic synthesis for their potential to streamline the construction of complex molecules. acs.org
Directed C-H Activation
A common strategy to achieve regioselectivity in C-H activation is the use of directing groups. researchgate.net These are functional groups on the substrate that coordinate to the rhodium center, positioning it in close proximity to a specific C-H bond. A variety of directing groups have been successfully employed in rhodium(III)-catalyzed C-H functionalization, including those containing nitrogen and oxygen atoms. acs.org For example, the sulfonamide group can act as a competent directing group for the C-H functionalization of arenes, leading to the synthesis of sultam derivatives when reacted with internal alkynes. nih.gov
The choice of directing group and reaction conditions can overcome challenges such as competition between C(sp²)-H and C(sp³)-H bond activation. rsc.org For instance, a rhodium-catalyzed directed amidation of unactivated C(sp³)–H bonds has been developed to produce 1,2-amino alcohol derivatives, a transformation that was previously difficult due to competing C(sp²)-H activation. rsc.org
Cyclometalation and Intermediate Formation
A key step in many directed C-H activation cycles is cyclometalation, where the rhodium catalyst reacts with the substrate to form a cyclic intermediate containing a rhodium-carbon bond. This process is often a concerted metalation-deprotonation (CMD) step. nih.gov The resulting rhodacycle is a crucial intermediate that lies on the catalytic pathway. nih.gov
For example, in the Rh(III)-catalyzed annulation of N-azolo imines, a catalytically competent rhodacycle has been isolated and structurally characterized, providing strong evidence for its role in the reaction mechanism. nih.gov The formation of these cyclometalated intermediates is often favored by the steric and electronic properties of the ligands on the rhodium center and the directing group on the substrate. mdpi.com In some cases, a phenomenon known as "rollover" cyclometalation can occur, leading to different reaction outcomes. mdpi.com
The following table presents examples of directing groups used in Rh(III)-catalyzed C-H activation and the resulting cyclometalated intermediates:
| Directing Group | Substrate Type | Intermediate Type |
|---|---|---|
| Pyridine | 2-Arylpyridines | Five-membered rhodacycle |
| Imine | N-Azolo imines | Five-membered rhodacycle |
| Sulfonamide | Arenesulfonamides | Six-membered rhodacycle |
Oxidative Addition and Reductive Elimination Steps
The catalytic cycle of many rhodium-catalyzed C-H functionalization reactions involves changes in the oxidation state of the rhodium center, typically cycling between Rh(III) and Rh(I) or Rh(III) and Rh(V). acs.org Oxidative addition and reductive elimination are the fundamental steps that facilitate these changes in oxidation state.
In a typical Rh(I)/Rh(III) catalytic cycle, a Rh(I) species undergoes oxidative addition with a substrate, for example, an aryl halide, to form a Rh(III) intermediate. acs.org Following C-H activation and coupling with another reaction partner, the desired product is released through C-C or C-heteroatom reductive elimination, regenerating the Rh(I) catalyst. nih.govlucp.net The kinetics of both oxidative addition of C-Cl bonds and C-C reductive elimination from rhodium(III) complexes have been studied, providing insights into these key mechanistic steps. acs.org
Conversely, in a Rh(III)/Rh(V) cycle, the Rh(III) rhodacycle can undergo oxidative addition with a coupling partner to form a high-valent Rh(V) intermediate. snnu.edu.cn Subsequent reductive elimination from this Rh(V) species forms the product and regenerates the Rh(III) catalyst. snnu.edu.cn Density functional theory (DFT) studies have been instrumental in elucidating these complex mechanistic pathways, including the potential for a Rh(V) nitrene intermediate in certain reactions. acs.orgresearchgate.net
Reaction Kinetics and Thermodynamic Considerations
The study of reaction kinetics and thermodynamics involving rhodium (III) bromide provides essential insights into reaction rates, spontaneity, and equilibrium positions. Rhodium (III) bromide, often in its hydrated form (RhBr₃·nH₂O), serves as a precursor to catalytically active species in various chemical transformations. wikipedia.org In aqueous solutions, Rh(III) bromide exists as a mixture of aquated bromorhodate(III) complexes, such as [RhBr₄(H₂O)₂]⁻ and [RhBr₅(H₂O)]²⁻. cdnsciencepub.com The reactivity and kinetics of these species are notably different from their chloride counterparts.
Kinetic studies on the carbonylation of aqueous bromorhodate(III) complexes have shown that the bromo complex is approximately thirty times more reactive towards carbon monoxide (CO) than the analogous chloro complex. cdnsciencepub.com The carbonylation process is complex, involving an initial direct reaction of CO with the Rh(III) species, followed by an autocatalytic step. For the carbonylation of [RhBr₄(H₂O)₂]⁻ at 40°C, the activation parameters have been determined, highlighting the energetic requirements of the reaction. cdnsciencepub.com
| Parameter | Value | Reference |
| Enthalpy of Activation (ΔH‡) | 94.9 ± 7.1 kJ mol⁻¹ | cdnsciencepub.com |
| Entropy of Activation (ΔS‡) | 44 ± 21 J K⁻¹ mol⁻¹ | cdnsciencepub.com |
This interactive table summarizes the activation parameters for the carbonylation of [RhBr₄(H₂O)₂]⁻.
Similarly, in the Rh(III)-catalyzed oxidation of glycine (B1666218) by potassium bromate (B103136) in an acidic medium, the reaction exhibits first-order kinetics with respect to the Rh(III) catalyst but is zero-order with respect to the bromate concentration. researchgate.net The rate of this reaction decreases with increasing hydrogen ion concentration, indicating a negative order dependence on [H⁺]. researchgate.net Thermodynamic parameters calculated from rate measurements at different temperatures further elucidate the energy landscape of this catalytic cycle. researchgate.net
The adsorption of Rh(III) bromide complex ions onto activated carbon has also been a subject of kinetic investigation. This process is reversible, and the forward reaction (adsorption) is found to be under activation control, with a determined activation energy of approximately 7 kJ/mol. nih.gov The backward reaction (desorption) has an activation energy close to 0 kJ/mol. nih.gov
Thermodynamic considerations are crucial for understanding the driving forces of reactions involving rhodium complexes. For a Rh(III) hydride complex, the thermodynamic hydricity (ΔG°H⁻), which measures the hydride donor ability, was determined to be 49.5(1) kcal/mol in acetonitrile. nih.gov The same complex exhibits a Rh-H bond dissociation enthalpy of 58.2(3) kcal/mol, which is among the weakest for Rh(III)-H bonds. nih.gov In aqueous solutions of rhodium(III) porphyrins, equilibrium studies have established the Rh-D and Rh-OD bond dissociation free energies to be nearly equal, at approximately 60 ± 3 kcal mol⁻¹ and 62 ± 3 kcal mol⁻¹, respectively. acs.org These data are fundamental for predicting the behavior of rhodium bromide complexes in reactions involving hydride or hydroxyl transfer.
Intermediates and Transition State Analysis
The elucidation of reaction mechanisms involving rhodium (III) bromide often relies on the identification and characterization of transient intermediates and the analysis of transition states. These studies, frequently supported by computational methods like Density Functional Theory (DFT), provide a molecular-level understanding of catalytic cycles.
In many reactions, the Rh(III) precursor is converted into a more reactive Rh(I) species, which then participates in the main catalytic cycle. cvr.ac.inrsc.org For example, in the carboxylation of benzene, a proposed mechanism involves the generation of a 14-electron methylrhodium(I) complex, which undergoes oxidative addition to a C-H bond of benzene, forming a phenyl(hydrido)(methyl)rhodium(III) intermediate (Intermediate B in Scheme 2 of the reference). rsc.org Subsequent reductive elimination of methane (B114726) yields a reactive phenylrhodium(I) species that reacts with CO₂. rsc.org
Rhodacycle intermediates are commonly proposed and sometimes isolated in Rh(III)-catalyzed C-H activation reactions. wiley.comchinesechemsoc.org In the amidation of 2-arylpyridines, a cationic five-membered rhodacycle complex was identified as a key intermediate. wiley.com Stoichiometric reactions confirmed that a neutral Rh(III) complex could be formed, which then converted to the active cationic intermediate in the presence of a silver salt. wiley.com
Computational studies have been instrumental in analyzing transition states and comparing different mechanistic pathways. In the Rh(III)-catalyzed reaction of α,β-unsaturated oximes with alkenes to form pyridines, DFT calculations showed that a Rh(III)/Rh(V)/Rh(I) catalytic cycle is more favorable than a previously proposed Rh(III)/Rh(I)/Rh(III) cycle. researchgate.net The key steps involve C-H activation, alkene insertion, and migratory oxidative addition to form a Rh(V) nitrene intermediate. researchgate.net
| Reaction Type | Key Intermediate(s) | Analytical/Computational Method | Reference |
| C-H Arylation | Rhodacyclopentadiene, Rh(III) species (Int-17) | Experimental and DFT | rsc.org |
| [2+2+2] Cycloaddition | Rhodacyclopentadiene, Rhodacycloheptadiene | ESI-MS, DFT | mdpi.com |
| C-H Amidation | Cationic five-membered rhodacycle (Complex 7) | X-ray Crystallography, Kinetic Isotope Effect | wiley.com |
| Arylative Cyclization | Five-membered rhodacycle (A), Three-membered ring intermediate (int14) | DFT | chinesechemsoc.org |
| Allylic C-H Amination | Cp*Rh(π-allyl) complex (V) | DFT, Stoichiometric Studies | chemrxiv.org |
| Carboxylation of Aromatics | Phenyl(hydrido)(methyl)rhodium(III) (B) | Kinetic Studies, NMR | rsc.org |
This interactive table presents key intermediates identified in various Rh(III)-catalyzed reactions.
Transition state analysis provides energy barriers for elementary steps, helping to identify the rate-determining step of a reaction. For instance, in the transfer hydroarylation reaction, DFT calculations revealed that β-carbon elimination from a rhodium alkoxide intermediate (II) is a crucial step, leading to a ketone-aryl complex (IV). acs.org Similarly, in the formylation of aryl bromides catalyzed by a palladium complex (a related transition metal system), a combination of migratory insertion and dihydrogen activation was suggested as the turnover-limiting sequence based on kinetic and DFT analysis. nih.gov These detailed analyses of intermediates and transition states are vital for optimizing reaction conditions and designing more efficient catalysts based on rhodium and other transition metals.
Catalytic Applications of Rhodium Iii Bromide
Homogeneous Catalysis Mediated by Rhodium (III) Bromide Complexes
Rhodium (III) bromide is a key player in homogeneous catalysis, where the catalyst and reactants are in the same phase, typically a liquid solution. It is often used to generate catalytically active rhodium(I) species in situ or participates directly in catalytic cycles in its Rh(III) state.
Rhodium (III) bromide has demonstrated utility as a catalyst in hydrogenation reactions. ontosight.ai Aqueous acid bromide solutions containing rhodium (III) bromide can catalyze the hydrogen reduction of certain substrates. cdnsciencepub.com For instance, these solutions, which likely contain the [RhBr₄(H₂O)₂]⁻ complex, are effective in the hydrogen reduction of iron(III). cdnsciencepub.com The bromo complex of rhodium has been found to be significantly more reactive towards hydrogen than the corresponding chloro complex. cdnsciencepub.com
While early studies indicated that some rhodium(III) chloro complexes were not effective for the homogeneous hydrogenation of olefinic bonds in aqueous solutions, subsequent research has shown that rhodium(III) compounds can indeed act as hydrogenation catalysts. researchgate.netunh.edu For example, a catalyst prepared from rhodium trichloride (B1173362) trihydrate and an optically active tertiary phosphine (B1218219) was used to hydrogenate atropic acid. unh.edu The efficiency of rhodium-based catalysts, in general, has led to their widespread use, often displacing less expensive but also less efficient cobalt-based systems. wikipedia.org
Table 1: Comparison of Rhodium Bromo and Chloro Complexes in Catalytic Activity
| Feature | Rhodium Bromo Complex | Rhodium Chloro Complex | Reference |
| Reactivity towards H₂ | High | Lower (approx. 30 times less reactive) | cdnsciencepub.com |
| Inverse dependence on acid concentration | Less marked | More marked | cdnsciencepub.com |
Rhodium (III) bromide is a recognized catalyst component in carbonylation reactions, which involve the introduction of a carbonyl group (C=O) into an organic molecule. ontosight.ai It can be used in the carbonylation of alcohols to produce carboxylic acids. epo.orggoogle.com In these processes, rhodium (III) bromide is typically part of a liquid reaction composition that includes an alkyl halide and water. epo.org The concentration of the rhodium catalyst is a key parameter, often maintained in the range of 50 to 5000 ppm by weight. epo.org
Aqueous solutions of bromorhodate(III) complexes react with carbon monoxide to yield dicarbonyl species like cis-[Rh(CO)₂Br₂]⁻. cdnsciencepub.com The kinetics of this reaction show that the bromo complex is about thirty times more reactive towards carbon monoxide than the analogous chloro complex. cdnsciencepub.com The mechanism can involve a direct reaction of carbon monoxide with rhodium(III) and an autocatalytic step. cdnsciencepub.com
Table 2: Rhodium-Catalyzed Carbonylation of Alcohols
| Catalyst Component | Role | Typical Concentration | Reference |
| Rhodium (III) Bromide | Catalyst | 50 - 5000 ppm | epo.org |
| Alkyl Halide | Promoter | Varies | epo.org |
| Water | Co-catalyst/Solvent | At least a finite concentration | epo.org |
Hydroformylation, or oxo synthesis, is a significant industrial process that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Rhodium-based catalysts are highly effective for this transformation. mt.com While rhodium(I) complexes like HRh(CO)(PPh₃)₃ are well-known hydroformylation catalysts, rhodium(III) compounds such as rhodium(III) bromide can serve as precursors to the active catalytic species. ontosight.aiwikipedia.org
Rhodium catalysts generally exhibit high activity and selectivity, particularly for the formation of linear aldehydes from terminal alkenes. mt.comresearchgate.net The performance of the catalyst system is influenced by various factors including temperature, pressure of the syngas (a mixture of CO and H₂), and the nature of the ligands coordinated to the rhodium center. researchgate.net Although cobalt catalysts are more cost-effective, rhodium catalysts are often preferred for their superior performance. mt.com
Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. sioc-journal.cnfrontiersin.org The electron-deficient nature of the trivalent rhodium (d⁶) makes the C-Rh(III) bond highly polar, enabling it to react with a variety of reagents. sioc-journal.cn Rhodium(III) bromide can be a precursor in these catalytic systems.
Direct arylation is a process that forms a carbon-carbon bond between a C-H bond of one aromatic compound and an aryl halide or its equivalent, avoiding the pre-functionalization typically required in traditional cross-coupling reactions. nih.gov Rhodium catalysts have been successfully employed for the direct arylation of heterocycles. nih.govbeilstein-journals.org For instance, rhodium(I) complexes, which can be generated from rhodium(III) precursors, have been used for the direct arylation of benzoxazole (B165842) with phenyl bromide. beilstein-journals.org These reactions often benefit from ligands that stabilize the active rhodium species and promote the catalytic cycle. nih.gov Rhodium-catalyzed methods can offer unique selectivity and functional group tolerance compared to palladium or copper-based systems. nih.gov
Rhodium(III) catalysis is particularly effective in mediating annulation reactions, where a new ring is formed on a pre-existing molecule through C-H activation. bohrium.comnih.govnih.govmdpi.com These reactions often proceed via the formation of a rhodacycle intermediate. For example, rhodium(III) catalysts have been used in the [3+3] annulation of benzoxazines with quinone compounds to create spiro-heterocyclic scaffolds. bohrium.com The proposed mechanism for such reactions typically involves a reversible C-H activation step, followed by migratory insertion, protonolysis, and nucleophilic addition. bohrium.com
Similarly, rhodium(III) has been utilized in the redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones to synthesize quinolin-4(1H)-one derivatives. nih.govmdpi.com Mechanistic studies, including hydrogen-deuterium exchange experiments, suggest that the C-H bond cleavage can be either reversible or irreversible depending on the specific reaction system. bohrium.comnih.gov These annulation strategies provide efficient and atom-economical routes to complex heterocyclic structures. bohrium.comnih.gov
Table 3: Examples of Rhodium(III)-Catalyzed Annulation Reactions
| Reaction Type | Reactants | Product | Catalyst System (Example) | Reference |
| [3+3] Spiroannulation | Benzoxazines, Quinones | Spiro[benzo[b] ontosight.aibohrium.comoxazine-benzo[c]chromene] | [CpRhCl₂]₂ / Zn(OAc)₂ | bohrium.com |
| [3+3] Annulation | N-nitrosoanilines, Cyclopropenones | Quinolin-4(1H)-ones | [CpRhCl₂]₂ / AgBF₄ | mdpi.com |
| [3+2] Annulation | Cyclic Ketimines, Alkynyl Chlorides | Unsymmetrically Substituted Indenes | Rhodium catalyst | nih.gov |
| [3+2] Annulation | N-nitrosoanilines, Internal Alkynes | Indole derivatives | Rhodium(III) catalyst | nih.gov |
C-H Functionalization and Activation
Olefination of Arenes
Rhodium(III)-catalyzed C-H activation is a powerful method for the olefination of arenes, a reaction that forms new carbon-carbon bonds. nih.gov While rhodium catalysis has been extensively utilized for functionalizing C-H bonds at the ortho-position relative to a directing group, recent advancements have also enabled meta- and para-C-H olefination. rsc.orgnih.gov These reactions typically involve a Rh(III) catalyst that facilitates the coupling of an arene with an olefin. nih.gov The process often relies on a directing group on the arene to guide the catalyst to a specific C-H bond, ensuring high regioselectivity. snnu.edu.cn
The catalytic cycle is believed to involve coordination of the directing group to the Rh(III) center, followed by C-H bond activation to form a rhodacycle intermediate. nih.gov Subsequent coordination of the olefin and migratory insertion into the Rh-C bond, followed by β-hydride elimination, releases the olefinated product. nih.govsemanticscholar.org A variety of rhodium precursors are used, and the choice of ligands, oxidants, and solvents is crucial for optimizing reaction yields and selectivity. snnu.edu.cnacs.org For instance, the use of an N-nitroso directing group has been shown to enable the ortho-olefination of arenes under mild conditions with high yields. acs.org Similarly, employing an N-pentafluorophenyl benzamide (B126) directing group allows the reaction to proceed using air as the sole oxidant. nih.gov
Recent strategies have focused on expanding the scope and improving the efficiency of these reactions. One approach combines rhodium catalysis with photoredox catalysis, which can lower reaction temperatures from 120 °C to a more moderate 80 °C. d-nb.info Another strategy involves the use of traceless directing groups, which can be removed after the reaction, to achieve para-selective olefination. rsc.orgnih.gov The development of atroposelective C-H olefination using Rh(III) catalysis has also been reported, yielding axially chiral trisubstituted styrenes with excellent enantioselectivity. nih.govrsc.org
Heterogeneous Catalysis Involving Rhodium (III) Bromide Precursors
Rhodium (III) bromide is a valuable precursor for creating heterogeneous rhodium nanocatalysts. These solid-phase catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes. rsc.orgthe-innovation.org
Synthesis of Rhodium Nanocatalysts
Rhodium (III) bromide (RhBr₃) is utilized in various methods to synthesize rhodium nanoparticles with controlled size and shape. osti.govresearchgate.net In these syntheses, RhBr₃ acts as the metallic precursor which is reduced to form metallic rhodium (Rh⁰) nanoparticles. osti.gov
One facile aqueous-phase method involves the reduction of rhodium(III) bromide hydrate (B1144303) (RhBr₃·xH₂O) by formic acid at 90°C. osti.gov In a typical procedure, an aqueous solution containing RhBr₃·xH₂O, the surfactant hexadecyltrimethylammonium bromide (CTAB), and formic acid is heated, leading to the formation of concave rhodium nanotetrahedra. osti.gov The reduction of Rh³⁺ ions follows first-order kinetics and is sensitive to temperature, with 90°C being the minimum for efficient reduction. osti.gov
Another common approach is the polyol synthesis, where a polyol like diethylene glycol (DEG) or ethylene (B1197577) glycol (EG) acts as both the solvent and the reducing agent. researchgate.netescholarship.org For example, rhodium nanocubes can be synthesized by reducing RhBr₃ in DEG. researchgate.netresearchgate.net Similarly, the reduction of rhodium(III) chloride (RhCl₃) in the presence of an alkylammonium bromide salt in ethylene glycol yields (100)-oriented Rh nanocubes. escholarship.orgnih.govacs.org The bromide ions play a crucial role in directing the shape of the nanocrystals. escholarship.orgnih.gov
| Parameter | Synthesis of Concave Rh Nanotetrahedra | Synthesis of Rh Nanocubes |
| Rh Precursor | Rhodium(III) bromide hydrate (RhBr₃·xH₂O) osti.gov | Rhodium(III) bromide (RhBr₃) researchgate.net or Rhodium(III) chloride (RhCl₃) escholarship.org |
| Solvent/Reducing Agent | Water / Formic Acid osti.gov | Diethylene glycol (DEG) researchgate.net or Ethylene glycol (EG) escholarship.org |
| Capping/Directing Agent | Hexadecyltrimethylammonium bromide (CTAB) osti.gov | Trimethyl(tetradecyl)ammonium bromide (TTAB) escholarship.org |
| Temperature | 90 °C osti.gov | Not specified |
| Typical Morphology | Concave Nanotetrahedra (CTDs) osti.gov | Nanocubes researchgate.netescholarship.org |
This table provides an interactive summary of typical synthesis parameters for different rhodium nanocatalyst morphologies using rhodium(III) halide precursors.
Morphological Control in Nanocrystal Synthesis for Catalysis
The morphology—shape and size—of rhodium nanocrystals is a critical factor that dictates their catalytic performance. pku.edu.cndiva-portal.org By carefully controlling synthesis conditions, it is possible to tailor the crystal facets exposed, which in turn influences catalytic activity and selectivity. pku.edu.cnresearchgate.net When using rhodium(III) bromide as a precursor, both the bromide ions from the precursor itself and other additives can direct the final morphology of the nanocrystals. osti.govnih.gov
In the aqueous synthesis of rhodium nanocrystals from RhBr₃, the concentration of the capping agent, CTAB, is a key parameter for morphological control. osti.gov At a CTAB concentration of 0.01 M, concave nanotetrahedra (CTDs) are the primary product. osti.gov Lowering the CTAB concentration to 0.005 M results in highly excavated nanotetrahedra (HETDs), while increasing it to 0.075 M leads to the formation of twinned nanoparticles (TWs). osti.gov This demonstrates that the surfactant concentration, in synergy with bromide ions, directs the growth of the nanocrystals. osti.gov
Bromide ions are known to selectively adsorb onto and passivate the {100} crystal planes of rhodium. nih.govnih.gov This selective passivation slows the growth rate of these faces, promoting the formation of nanocrystals with a cubic morphology. escholarship.orgnih.gov This effect is exploited in polyol synthesis methods where a bromide salt, such as trimethyl(tetradecyl)ammonium bromide (TTAB), is added to a rhodium(III) chloride precursor to produce monodisperse Rh nanocubes with high selectivity. escholarship.orgnih.gov Kinetic control, achieved by manipulating the injection rate of the rhodium precursor, offers another powerful strategy to produce morphologies with high-energy facets, such as concave nanocubes. acs.org
| Additive / Condition | Resulting Rh Nanocrystal Morphology | Reference |
| 0.01 M CTAB (with RhBr₃ precursor) | Concave Nanotetrahedra (CTDs) | osti.gov |
| 0.005 M CTAB (with RhBr₃ precursor) | Highly Excavated Nanotetrahedra (HETDs) | osti.gov |
| 0.075 M CTAB (with RhBr₃ precursor) | Twinned Nanoparticles (TWs) | osti.gov |
| Alkylammonium Bromide (e.g., TTAB) | Nanocubes with {100} facets | escholarship.orgnih.gov |
| Slow Precursor Injection Rate | Concave Nanocubes | acs.org |
This interactive table summarizes the influence of different additives and synthesis conditions on the resulting morphology of rhodium nanocrystals.
Catalytic Performance in Energy Conversion (e.g., hydrogen generation)
The distinct morphologies of rhodium nanocatalysts synthesized from rhodium (III) bromide precursors directly impact their performance in energy conversion applications, such as hydrogen generation. osti.gov The shape of the nanocrystal determines the type and number of active sites on its surface, influencing catalytic activity. researchgate.net
A study comparing rhodium nanocrystals with different shapes—concave nanotetrahedra (CTDs), highly excavated nanotetrahedra (HETDs), and twinned nanoparticles (TWs) prepared from a RhBr₃ precursor—evaluated their effectiveness in generating hydrogen from the hydrolysis of ammonia (B1221849) borane. osti.gov The CTDs, possessing defect-rich surfaces and small particle size, exhibited the best catalytic performance among the three. osti.gov This enhanced activity is attributed to the abundance of atomic-scale defects on the surface which act as "hot spots" for the catalytic reaction. osti.gov
Similarly, a comparison between octahedral and cubic rhodium nanocrystals in the decomposition of hydrazine (B178648) showed that the octahedral nanocrystals, which primarily expose {111} facets, had an almost four-fold higher selectivity for H₂ production compared to the cubic nanocrystals with {100} facets. researchgate.net This highlights the profound effect of the exposed crystal facet on the catalytic pathway and product selectivity.
| Nanocatalyst Morphology | Catalytic Application | Key Performance Finding | Reference |
| Concave Nanotetrahedra (CTDs) | Hydrogen generation from ammonia borane | Highest activity due to defect-rich surfaces. | osti.gov |
| Highly Excavated Nanotetrahedra (HETDs) | Hydrogen generation from ammonia borane | Active, but less so than CTDs. | osti.gov |
| Twinned Nanoparticles (TWs) | Hydrogen generation from ammonia borane | Lowest activity of the three morphologies. | osti.gov |
| Octahedral Nanocrystals ({111} facets) | Hydrogen generation from hydrazine | ~4-fold higher H₂ selectivity than cubic shape. | researchgate.net |
| Cubic Nanocrystals ({100} facets) | Hydrogen generation from hydrazine | Lower H₂ selectivity compared to octahedral shape. | researchgate.net |
This interactive table presents a comparison of the catalytic performance of rhodium nanocrystals with different morphologies in hydrogen generation reactions.
Catalyst Design and Optimization Strategies
The design and optimization of rhodium catalysts are critical for enhancing their activity, selectivity, and stability. For catalysts derived from rhodium(III) bromide, strategies largely focus on controlling the structure of the final active species, whether it is a homogeneous complex or a heterogeneous nanoparticle.
A primary strategy in homogeneous catalysis is the use of directing groups, which guide the catalyst to a specific C-H bond on a substrate, thereby controlling the regioselectivity of reactions like arene olefination. rsc.orgsnnu.edu.cn The design of these directing groups can be highly sophisticated, including the development of "traceless" directing groups that can be easily removed after the reaction. rsc.orgnih.gov Furthermore, the electronic and steric properties of ligands coordinated to the rhodium center are tuned to optimize catalytic performance. nih.gov For instance, tris-heteroleptic bis-cyclometalated chiral-at-rhodium catalysts have been designed for highly enantioselective reactions. uni-marburg.de
For heterogeneous nanocatalysts prepared from RhBr₃, optimization focuses on controlling the size, shape, and surface structure of the nanoparticles. pku.edu.cnresearchgate.netsciltp.com As discussed previously, controlling morphology allows for the preferential exposure of specific crystal facets, which can dramatically alter catalytic activity and selectivity. pku.edu.cnresearchgate.net Another advanced strategy is the development of single-atom-site catalysts, where individual rhodium atoms are dispersed on a support material. nih.gov This approach maximizes atom efficiency and can lead to unique catalytic properties compared to nanoparticle-based catalysts. nih.gov For example, a rhodium single-atom catalyst supported on a nitrogen and phosphorus-doped carbon material showed exceptional chemoselectivity for carbene N-H bond insertion reactions. nih.gov
Sustainable Catalysis and Environmental Aspects
The use of rhodium(III) bromide in catalysis aligns with several principles of green and sustainable chemistry, particularly through the development of heterogeneous and recyclable catalytic systems. rsc.orgthe-innovation.org Heterogeneous catalysts, such as the rhodium nanoparticles synthesized from RhBr₃, are inherently advantageous from an environmental standpoint because they can be easily separated from the reaction products and reused. the-innovation.org This recyclability reduces catalyst waste, minimizes the cost associated with expensive precious metals like rhodium, and prevents contamination of the final product with metal residues. rsc.org
Innovations in catalyst design also contribute to more environmentally benign processes. For example, combining rhodium catalysis with visible-light photoredox catalysis allows reactions to be conducted under significantly milder conditions, such as lower temperatures, which reduces energy consumption. d-nb.info The development of catalytic systems that can use air as the terminal oxidant, instead of stoichiometric chemical oxidants, is another significant step towards greener chemical synthesis, as it reduces waste generation. nih.gov
While rhodium-catalyzed processes like hydroformylation are crucial for producing essential chemicals, there is an ongoing effort to address their environmental impact by developing more sustainable processes with enhanced energy efficiency and reduced footprints. researchgate.net The design of recyclable homogeneous catalysts, for instance by immobilizing them in polyethylene (B3416737) glycol (PEG) or ionic liquids, is an active area of research aimed at bridging the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous systems. rsc.org
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of rhodium(III) bromide and its complexes. These calculations provide valuable insights into the molecule's geometry, stability, and reactivity, complementing experimental findings.
Geometry Optimization and Energetic Stability of Isomers
DFT calculations are instrumental in determining the optimized geometries and relative stabilities of different isomers of rhodium(III) bromide-containing compounds. For instance, in studies of dirhodium complexes with bridging ligands, DFT calculations have been employed to ascertain the most energetically favorable isomeric forms. rsc.orgmdpi.com The process typically involves optimizing the molecular structures of possible isomers without any symmetry constraints, followed by frequency analyses to confirm that the optimized structures correspond to local minima on the potential energy surface. mdpi.com
In one study, the B3LYP functional was used to optimize the geometries of three potential geometric isomers (cis-equatorial, cis-polar, and trans-equatorial) of rhodium(III) complexes. rsc.org The results indicated that the cis-equatorial isomer was the most energetically stable. rsc.org Similarly, DFT calculations on dirhodium complexes with 6-bromo-2-hydroxypyridinate (bhp) bridging ligands helped in understanding the structural stabilities of different isomeric arrangements, such as the trans-2,2 and 3,1-forms. mdpi.com These calculations can also predict key structural parameters like Rh-Rh bond lengths, which can then be compared with experimental data from X-ray crystallography. mdpi.com
Table 1: Comparison of Calculated and Experimental Data for Rhodium(III) Complex Isomers
| Complex/Isomer | Calculation Method | Key Finding | Reference |
|---|---|---|---|
| Rhodium(III) complexes with a quinquedentate polyaminopolycarboxylate | DFT (B3LYP) | The cis-equatorial isomer is the most energetically stable. | rsc.org |
| Dirhodium complexes with 6-bromo-2-hydroxypyridinate (bhp) | DFT (B3LYP) | Investigation of structural stabilities and Rh-Rh bond lengths of different isomers. | mdpi.com |
Modeling of Reaction Pathways and Intermediates
DFT calculations are crucial for elucidating the mechanisms of reactions involving rhodium(III) bromide catalysts. By modeling the potential energy surfaces of reaction pathways, researchers can identify transition states and reaction intermediates, providing a detailed understanding of the reaction mechanism. researchgate.netacs.orgacs.orgnih.gov
For example, DFT studies have been conducted to unravel the mechanism of rhodium(III)-catalyzed C-H activation reactions. researchgate.netacs.orgnih.gov These studies have explored the impact of different substrates, such as alkynes versus cyclopropenes, on the reaction pathway. researchgate.netacs.orgnih.gov The calculations can reveal whether the reaction proceeds through, for instance, a Rh(V) nitrene intermediate or if the Rh(III) oxidation state is maintained throughout the catalytic cycle. researchgate.netacs.orgnih.gov
In the context of the rhodium-mediated decyanative borylation, DFT calculations helped to propose a catalytic cycle. acs.org The calculations suggested that the oxidative addition of diborane (B8814927) to a rhodium(I) species would lead to a rhodium(III) intermediate, which then undergoes reductive elimination to generate the active catalyst. acs.org Subsequent experimental investigations, guided by these theoretical predictions, were able to isolate and characterize key reaction intermediates, thus providing strong evidence for the proposed mechanism. acs.org
Table 2: DFT-Modeled Intermediates in Rhodium(III)-Catalyzed Reactions
| Reaction | Modeled Intermediate | Key Insight from Modeling | Reference |
|---|---|---|---|
| C-H activation of N-phenoxyacetamide | Rh(V) nitrene | Pathway for cyclopropene (B1174273) substrate involves a change in spin-state. | researchgate.netacs.orgnih.gov |
| Decyanative borylation | Rhodium(III)-bis(boryl) derivative | Oxidative addition of diborane to Rh(I) is a key step in forming the active catalyst. | acs.org |
Prediction and Interpretation of Spectroscopic Data
Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of rhodium(III) bromide and its complexes. nih.govias.ac.in This approach allows for the calculation of theoretical UV-Vis, IR, and Raman spectra, which can be compared with experimental data to confirm the structure and electronic properties of the synthesized compounds. nih.govias.ac.in
For instance, TD-DFT calculations have been used to compute the theoretical UV-Vis spectra of rhodium(III) bromide complex ions in solution. nih.gov By comparing the calculated spectra with the experimental ones, it was possible to identify the species present in the solution. nih.gov In another study, DFT and TD-DFT were employed to understand the unique absorption properties of different isomers of a dirhodium complex, explaining the observed blue-shifts in the absorption bands under different conditions. mdpi.com
Furthermore, DFT calculations can aid in the interpretation of NMR spectra by providing insights into the molecular geometry that influences the chemical shifts. mdpi.com The combination of experimental spectroscopic data with theoretical calculations provides a powerful approach for the comprehensive characterization of rhodium(III) bromide compounds. mdpi.comnih.govias.ac.in
Molecular Dynamics Simulations
While DFT provides insights into the static properties of molecules, molecular dynamics (MD) simulations can be used to study their dynamic behavior. Ab initio molecular dynamics (AIMD) simulations, which are based on electronic structure calculations performed "on the fly," have been used to investigate the excited-state dynamics of rhodium(III) complexes. nih.govrsc.org
These simulations can track the evolution of the system on a picosecond timescale, revealing complex dynamic processes such as the crossover from triplet ligand-centered (³LC) to triplet metal-centered (³MC) states. nih.govrsc.org Such studies are important for understanding the photophysical and photochemical properties of rhodium(III) complexes, which are relevant for applications in photocatalysis. nih.govrsc.org The simulations can also reveal the influence of temperature and structural dynamics on these processes. nih.govrsc.org
Quantum Chemical Analysis of Bonding and Reactivity
Quantum chemical methods provide a deeper understanding of the nature of chemical bonds and the factors that govern the reactivity of rhodium(III) bromide and its derivatives. Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be used to investigate the bonding interactions within these molecules. acs.org
For example, NBO analysis can quantify the extent of donor-acceptor interactions, such as those involved in agostic interactions, where a C-H bond interacts with the metal center. acs.org QTAIM analysis, on the other hand, can characterize the nature of the metal-ligand bonds based on the properties of the electron density at the bond critical points. acs.org These analyses provide a detailed picture of the electronic structure and can help to rationalize the observed reactivity. researchgate.netscispace.com
Computational Design of Rhodium (III) Bromide Catalytic Systems
Computational methods are increasingly being used not only to understand existing catalytic systems but also to design new and improved ones. acs.orgmdpi.com By screening potential catalysts in silico, researchers can identify promising candidates for experimental synthesis and testing, thereby accelerating the catalyst development process. acs.org
For rhodium-based catalysts, machine learning approaches have been used in conjunction with large datasets from catalyst screening experiments to identify descriptors that correlate with catalytic performance. acs.org This data-driven approach can help to rationalize the role of promoters and other components of the catalytic system and guide the rational design of more active and selective catalysts. acs.org
Furthermore, computational modeling can be used to design multicatalytic systems where different catalytic species work in concert. mdpi.com By understanding the interactions between the different components at a molecular level, it is possible to design self-assembling systems with enhanced catalytic properties. mdpi.com While specific examples focusing solely on rhodium(III) bromide are not prevalent in the search results, the general principles of computational catalyst design are applicable to this compound as well.
Applications in Advanced Materials Synthesis
Use as a Precursor for Rhodium-Based Materials
Rhodium(III) bromide is a versatile precursor for the synthesis of a variety of rhodium-based materials and catalysts. smolecule.com Its utility stems from its ability to react with various ligands to form complex coordination compounds with specific functionalities.
One prominent example of its application is in the preparation of coordination complexes. Rhodium(III) bromide hydrate (B1144303) is specifically used to synthesize trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate. funcmater.comcymitquimica.comfishersci.ptthermofisher.comthermofisher.com This reaction highlights its capacity to coordinate with organic ligands like pyridine, forming more complex molecular structures. smolecule.com These coordination compounds are often intermediates in the creation of highly active catalysts or materials with specific electronic or optical properties.
The synthesis of rhodium(III) chloroamines, which are common starting compounds for catalytically active rhodium(I) and rhodium(III) species, often begins with a rhodium(III) halide. mdpi.com While rhodium(III) chloride is traditionally mentioned, the underlying principles of ligand substitution reactions are applicable to rhodium(III) bromide as well. mdpi.com For instance, the reaction of rhodium(III) halides with ammonia (B1221849) or ammonium (B1175870) chloride can yield a range of [RhClx(NH3)6-x] complexes, demonstrating the role of the halide as a leaving group in the formation of new rhodium-amine species. mdpi.com
Furthermore, rhodium(III) bromide is employed in the mechanochemical synthesis of rhodium catalysts. For example, the dimer [Cp*RhCl2]2 can be synthesized from rhodium(III) chloride hydrate and pentamethylcyclopentadiene, and this complex is then used for C-H bond functionalization. beilstein-journals.org This indicates a pathway where a rhodium halide precursor is first converted into an organometallic catalyst.
The following table summarizes key rhodium-based materials synthesized using rhodium halide precursors.
| Precursor | Reagents | Product | Application |
| Rhodium(III) bromide hydrate | Pyridine | trans-dibromotetrakis(pyridine)rhodium(III) bromide hexahydrate | Coordination Chemistry Research funcmater.comcymitquimica.comfishersci.pt |
| Rhodium(III) chloride hydrate | Phenylpyridine, etc. | Cyclometalated Rh(III) complexes | Catalysis (C-H functionalization) beilstein-journals.org |
| Rhodium(III) chloride hydrate | Pentamethylcyclopentadiene (CpH) | [CpRhCl2]2 | Catalyst Precursor beilstein-journals.org |
Integration into Nanostructures and Functional Materials
The integration of rhodium into nanostructures and functional materials is a significant area of research, driven by the metal's exceptional catalytic activity and potential in plasmonics. osti.govrsc.org Rhodium(III) bromide is a key precursor in the bottom-up synthesis of these advanced materials. funcmater.comcymitquimica.comfishersci.pt
Rhodium(III) bromide hydrate is directly implicated in the preparation of rhodium nanoparticles. funcmater.comcymitquimica.comfishersci.ptthermofisher.comthermofisher.com A notable example is the facile aqueous synthesis of concave rhodium nanotetrahedra (CTDs) with defect-rich surfaces. osti.gov In this process, a precursor solution is prepared by mixing rhodium(III) bromide hydrate with deionized water, hexadecyltrimethylammonium bromide (CTAB) as a capping agent, and formic acid as a reducing agent. osti.gov By heating this solution, rhodium nanocrystals are formed, and their morphology can be controlled by adjusting the concentration of the capping agent. osti.gov These nanostructures exhibit unique properties, such as strong localized surface plasmon resonance (LSPR) peaks near the visible light range and enhanced catalytic performance in reactions like methanol (B129727) electrooxidation and hydrogen generation. osti.gov
The synthesis protocol for these concave Rh nanotetrahedra is detailed in the table below.
| Component | Role | Concentration/Amount |
| Rhodium(III) bromide hydrate (RhBr3·xH2O) | Rhodium Precursor | 0.02 M (in 0.6 mL) |
| Hexadecyltrimethylammonium bromide (CTAB) | Capping Agent | 0.01 M |
| Formic acid (HCOOH) | Reducing Agent | 0.2 M |
| Deionized water (H2O) | Solvent | 9.325 mL |
| Reaction Conditions | 90 °C for 18 hours |
Table based on the synthesis of concave Rh tetrahedral nanocrystals. osti.gov
While some syntheses of rhodium nanostructures utilize rhodium(III) chloride, the fundamental principles are transferable. rsc.orgacs.org For example, size-tunable rhodium nanocubes have been synthesized using rhodium(III) chloride in ethylene (B1197577) glycol with polyvinylpyrrolidone (B124986) (PVP) as a stabilizer. rsc.org The ability to tune the size of rhodium nanoparticles is crucial as it directly influences their catalytic and plasmonic properties. rsc.orgacs.org The hydrogenation of xylenes, for instance, shows a negative particle size effect, where catalytic activity increases as the size of the Rh nanoparticles decreases. acs.org
Rhodium nanoparticles are sought after for their stability and resistance to oxidation, making them superior to gold and silver in certain applications. rsc.org They are being explored for use in ultraviolet plasmonics, optical sensing, and as highly active catalysts for a range of chemical transformations. osti.govrsc.org The choice of precursor, like rhodium(III) bromide, is a critical first step in harnessing these properties through precisely engineered nanomaterials.
Future Research Directions and Emerging Trends
Exploration of Novel Ligand Systems for Enhanced Reactivity
The reactivity and selectivity of rhodium (III) bromide catalysts are intrinsically linked to the nature of the ligands coordinated to the rhodium center. Consequently, a major thrust of future research is the design and synthesis of novel ligand systems to modulate and enhance the catalytic performance of rhodium (III) bromide.
Researchers are exploring a diverse array of ligand architectures, including phosphines, N-heterocyclic carbenes (NHCs), and pincer ligands, to fine-tune the electronic and steric properties of the catalyst. nih.govresearchgate.nettennessee.edu For instance, the development of sterically encumbered biaryl monophosphine ligands through rhodium-catalyzed C–H activation has been reported to provide access to a library of electronically tuned substituents. nih.gov The goal is to create catalysts with tailored properties for specific applications, such as increased turnover numbers, improved enantioselectivity in asymmetric catalysis, and enhanced stability under harsh reaction conditions. acs.org The synthesis of rhodium(III) complexes with phosphino-N-benzoylhydrazone ligands, which form stable chelate rings, demonstrates the potential of multifunctional ligands to induce novel reactivity. researchgate.net Furthermore, the use of tethered ligands is being investigated to stabilize reactive intermediates and prevent catalyst deactivation. tennessee.edu
| Ligand Type | Research Focus | Potential Advantages |
| Phosphines | Development of sterically demanding and electronically tuned biaryl monophosphines. nih.gov | Enhanced selectivity and access to diverse ligand libraries. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Synthesis of NHC-based macrocyclic pincer ligands. acs.org | Increased catalyst stability and potential for weak agostic interactions influencing reactivity. acs.org |
| Pincer Ligands | Exploration of CNC pincer ligands for creating low-coordinate rhodium(III) complexes. acs.org | High thermal stability and well-defined coordination sphere for mechanistic studies. acs.org |
| Multifunctional Ligands | Design of ligands with multiple coordinating atoms, like phosphino-N-benzoylhydrazones. researchgate.net | Formation of stable chelate complexes and induction of unique reactivity patterns. researchgate.net |
| Tethered Ligands | Attaching ligands to the catalyst via a tether. tennessee.edu | Stabilization of catalytic species and prevention of ligand dissociation. tennessee.edu |
Development of More Efficient and Selective Catalytic Processes
A primary objective in catalysis research is the development of processes that are not only efficient but also highly selective, minimizing the formation of unwanted byproducts. In the context of rhodium (III) bromide, this involves designing catalytic systems that can achieve high yields and selectivities for a wide range of chemical transformations.
Future efforts will likely focus on expanding the scope of rhodium (III)-catalyzed reactions, such as C-H activation/functionalization, cycloadditions, and hydroformylation. nih.govmdpi.comresearchgate.net For example, rhodium(III)-catalyzed direct C-H olefination of arenes with unactivated aliphatic olefins has been shown to produce linear products with high regio- and stereoselectivity. researchgate.net The development of catalytic systems that operate under milder reaction conditions, with lower catalyst loadings and higher turnover numbers, is a key goal. acs.org Research into asymmetric catalysis using chiral rhodium (III) bromide complexes is also a burgeoning area, with the aim of producing enantiomerically pure compounds, which are of significant importance in the pharmaceutical and fine chemical industries. acs.orgethz.ch The use of computational modeling to predict and understand the factors governing selectivity will be instrumental in the rational design of new catalytic processes. acs.org
Advanced In Situ Characterization Techniques for Reaction Monitoring
Understanding the mechanism of a catalytic reaction is crucial for its optimization and the rational design of improved catalysts. Advanced in situ characterization techniques are becoming indispensable tools for monitoring rhodium (III) bromide-catalyzed reactions in real-time, providing valuable insights into the nature of the active catalytic species and the reaction pathways.
Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) allow researchers to observe the catalyst and reaction intermediates under actual catalytic conditions. acs.orgresearchgate.netosti.govresearchgate.net For instance, in situ DRIFTS has been used to consolidate the oxidation state and CO adsorption on rhodium single-atom catalysts during CO oxidation. osti.gov High-pressure NMR spectroscopy has been employed to characterize dimeric rhodium complexes involved in hydroformylation catalysis. researchgate.net These techniques provide a clearer picture of the catalytic cycle, helping to identify rate-determining steps and catalyst deactivation pathways. acs.orgosti.gov The data obtained from these in situ studies is critical for validating theoretical models and guiding the development of next-generation catalysts. researchgate.net
| Technique | Information Gained | Example Application |
| In Situ NMR Spectroscopy | Identification of reaction intermediates and catalyst structure in solution. researchgate.net | Characterization of rhodium-hydride species in hydroformylation. researchgate.net |
| In Situ X-ray Absorption Spectroscopy (XAS) | Determination of the oxidation state and coordination environment of the rhodium center. acs.org | Monitoring the oxidation state of rhodium nanoparticles during CO oxidation. acs.org |
| In Situ DRIFTS | Observation of adsorbed species on the catalyst surface and changes in the catalyst structure. researchgate.netosti.gov | Studying CO adsorption and oxidation on rhodium single-atom catalysts. osti.gov |
| In Situ X-ray Photoelectron Spectroscopy (XPS) | Probing the surface composition and electronic state of the catalyst. acs.org | Identifying the active surface oxide phase in rhodium nanoparticle catalysts. acs.org |
Theoretical Predictions for Rational Design of Rhodium (III) Bromide Systems
Computational chemistry and theoretical modeling have emerged as powerful tools for the rational design of catalysts. Density Functional Theory (DFT) calculations, in particular, are being increasingly used to predict the structures, stabilities, and reactivities of rhodium (III) bromide-based catalytic systems. researchgate.netresearchgate.net
Theoretical studies can provide detailed mechanistic insights that are often difficult to obtain experimentally. For example, DFT calculations have been used to elucidate the mechanism of rhodium(III)-catalyzed C-H activation of N-phenoxyacetamide, revealing the involvement of different intermediates depending on the substrate. researchgate.net These calculations can help to understand the origin of selectivity in catalytic reactions and to predict the effect of ligand modifications on catalytic performance. researchgate.net By screening virtual libraries of ligands and substrates, computational methods can accelerate the discovery of new and improved catalytic systems, reducing the need for extensive and time-consuming experimental work. The synergy between theoretical predictions and experimental validation is expected to be a key driver of innovation in rhodium (III) bromide chemistry. acs.orgresearchgate.net
Expanding Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. Rhodium (III) bromide catalysis is well-positioned to contribute to this paradigm shift towards more sustainable chemical processes.
Future research will focus on developing rhodium (III) bromide-catalyzed reactions that are more atom-economical, energy-efficient, and environmentally benign. This includes the use of greener solvents, such as water or ionic liquids, and the development of recyclable catalytic systems. osti.govnih.gov For example, the synthesis of concave rhodium nanotetrahedra in an aqueous solution highlights the potential for developing water-based catalytic processes. osti.gov Rhodium-catalyzed reactions that utilize readily available and renewable starting materials are also a key area of interest. The development of catalytic processes that can operate under aerobic conditions, using molecular oxygen as a clean oxidant, is a significant step towards more sustainable chemistry. acs.org By expanding the applications of rhodium (III) bromide in green and sustainable synthesis, researchers aim to develop chemical processes with a reduced environmental footprint. rsc.org
Q & A
Q. What synthetic methodologies yield high-purity Rhodium (III) Bromide (RhBr₃) for catalytic studies?
To synthesize RhBr₃, direct halogenation of rhodium metal or rhodium(III) oxide with hydrobromic acid is commonly employed. Key steps include:
- Controlled stoichiometry to avoid side products (e.g., RhBr₃·nH₂O vs. anhydrous forms).
- Purification via recrystallization in anhydrous ethanol under inert atmosphere to minimize hydrolysis .
- Characterization using elemental analysis and thermogravimetric analysis (TGA) to confirm purity and hydration states.
Q. Which spectroscopic techniques are most effective for characterizing RhBr₃’s structural and electronic properties?
- X-ray diffraction (XRD) for crystallographic data, resolving coordination geometry (e.g., octahedral Rh³⁺ centers) .
- UV-Vis spectroscopy to study d-d transitions and ligand-field effects.
- FT-IR spectroscopy to identify Rh-Br vibrational modes (200–300 cm⁻¹ range) and detect impurities like adsorbed water .
Q. How can researchers ensure reproducibility in RhBr₃ synthesis across different laboratories?
- Standardized protocols : Document reaction conditions (temperature, solvent purity, inert gas flow rates).
- Inter-lab validation : Share samples for cross-verification via XRD and inductively coupled plasma mass spectrometry (ICP-MS) .
- Data transparency : Publish raw spectral data and crystallographic files in supplementary materials .
Q. What safety precautions are critical when handling RhBr₃ in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid inhalation of bromide-containing aerosols.
- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional hazardous waste guidelines .
Advanced Research Questions
Q. How can computational models predict RhBr₃’s reactivity in novel catalytic systems?
- Density Functional Theory (DFT) : Calculate electronic structures to identify active sites for C-H activation or ligand substitution.
- Molecular Dynamics (MD) : Simulate solvent effects on RhBr₃’s stability in polar vs. nonpolar media .
- Validation : Compare computational predictions with experimental kinetic data (e.g., turnover frequencies) .
Q. What strategies resolve discrepancies in reported catalytic efficiencies of RhBr₃ in cross-coupling reactions?
- Systematic variable testing : Isolate factors like solvent polarity (e.g., DMF vs. THF), temperature, and ligand ratios .
- Meta-analysis : Aggregate data from multiple studies to identify outliers or trends using statistical tools (e.g., ANOVA) .
- Mechanistic studies : Use in-situ NMR or XAS to probe Rh³⁺ oxidation states during catalysis .
Q. How do ligand modifications influence RhBr₃’s catalytic selectivity in C-H functionalization?
- Ligand screening : Test phosphine, amine, or N-heterocyclic carbene (NHC) ligands to modulate steric/electronic effects.
- Kinetic profiling : Measure reaction rates under identical conditions to correlate ligand structure with regioselectivity .
- Theoretical modeling : Map ligand-RhBr₃ binding energies to predict selectivity trends .
Q. What experimental approaches validate RhBr₃’s role as a Lewis acid vs. a redox catalyst?
- Cyclic voltammetry : Determine redox potentials to assess Rh³⁺/Rh⁴⁺ transitions.
- Acidity tests : Titrate RhBr₃ solutions with pyridine to measure Lewis acidity strength .
- Isotopic labeling : Use deuterated substrates to trace proton transfer pathways in acid-catalyzed reactions .
Q. How can researchers address inconsistencies in RhBr₃’s thermal stability data across studies?
- Controlled TGA-DSC : Perform simultaneous thermal analysis under uniform heating rates and atmospheres (N₂ vs. air).
- Sample history documentation : Report storage conditions (humidity, duration) to account for hydration/decomposition .
- Collaborative replication : Partner with independent labs to verify decomposition thresholds .
Q. What methodologies optimize RhBr₃’s recyclability in heterogeneous catalysis?
- Support immobilization : Anchor RhBr₃ on mesoporous silica or MOFs to enhance stability and recovery.
- Leaching tests : Monitor Rh³⁺ ion concentration in solution post-reaction via ICP-OES.
- Regeneration protocols : Treat spent catalysts with HBr to restore active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
